BI-671800

Descripción general

Descripción

BI-671800 es un antagonista altamente específico y potente de la molécula homóloga al receptor de quimioatrayentes en células Th2 (DP2/CRTH2). Este compuesto ha mostrado potencial en el tratamiento del asma mal controlada al inhibir la unión de la prostaglandina D2 (PGD2) a los receptores CRTH2, reduciendo así la inflamación de las vías respiratorias y la broncoconstricción .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar las interacciones receptor-ligando y el desarrollo de nuevos antagonistas de CRTH2.

Biología: Se utiliza para investigar el papel de CRTH2 en la señalización de células inmunitarias y la inflamación.

Medicina: Los ensayos clínicos han explorado su eficacia en el tratamiento del asma y la rinitis alérgica al reducir la inflamación de las vías respiratorias y mejorar la función pulmonar

Mecanismo De Acción

BI-671800 ejerce sus efectos antagonizando el receptor CRTH2, que es un receptor para la prostaglandina D2. Al inhibir la unión de la prostaglandina D2 a CRTH2, this compound reduce el reclutamiento y la activación de células inflamatorias, como los eosinófilos y los linfocitos Th2. Esto conduce a una disminución en la producción de citocinas y quimiocinas inflamatorias, reduciendo finalmente la inflamación y la hiperreactividad de las vías respiratorias .

Análisis Bioquímico

Biochemical Properties

BI-671800 interacts with the DP2/CRTH2 receptor, a prostaglandin D2 receptor . The IC50 values for PGD2 binding to human CRTH2 and murine CRTH2 are 4.5 nM and 3.7 nM, respectively . This interaction plays a pivotal role in the pathogenesis of allergic airway inflammation .

Cellular Effects

This compound influences cell function by reducing airway inflammatory cells, IL -4, -5, -13 production, serum IgE and airway hyper reactivity . This is achieved through its antagonistic action on the DP2/CRTH2 receptor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the DP2/CRTH2 receptor, thereby inhibiting the action of prostaglandin D2 . This leads to a reduction in bronchoconstriction and allergic airway inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been well tolerated at total daily doses of 400 mg for 4 weeks

Metabolic Pathways

Given its interaction with the DP2/CRTH2 receptor, it may influence the prostaglandin D2 pathway .

Subcellular Localization

Given its role as a receptor antagonist, it is likely to be localized at the cell membrane where it interacts with the DP2/CRTH2 receptor .

Métodos De Preparación

La síntesis de BI-671800 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicasLos métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

BI-671800 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Comparación Con Compuestos Similares

BI-671800 es único en su alta especificidad y potencia como antagonista de CRTH2. Compuestos similares incluyen:

Ramatroban: Otro antagonista de CRTH2 utilizado para el tratamiento de la rinitis alérgica.

OC000459: Un antagonista de CRTH2 estudiado por su potencial en el tratamiento del asma y otras enfermedades inflamatorias.

AZD1981: Un antagonista de CRTH2 investigado por sus efectos sobre el asma y la enfermedad pulmonar obstructiva crónica.

En comparación con estos compuestos, this compound ha mostrado una eficacia superior en estudios preclínicos y clínicos, convirtiéndolo en un candidato prometedor para su desarrollo posterior .

Propiedades

IUPAC Name |

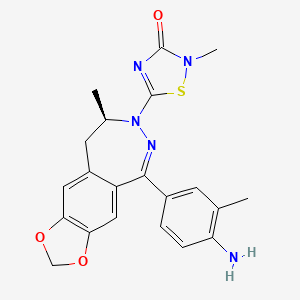

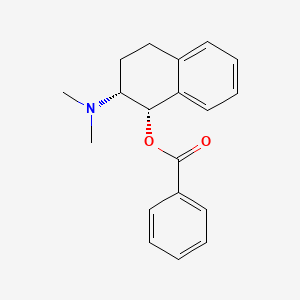

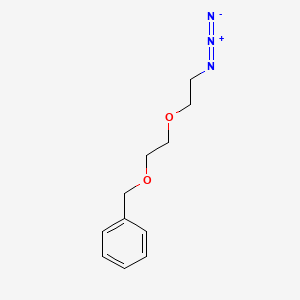

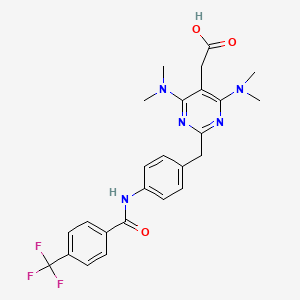

2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOSTBFUCNZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093108-50-9 | |

| Record name | BI-671800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-671800 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BI-671800 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BI 671800 interact with its target and what are the downstream effects?

A: BI 671800 acts as an antagonist of the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [, , ]. Prostaglandin D2 (PGD2) is known to stimulate bronchoconstriction and allergic airway inflammation. By blocking CRTH2, BI 671800 is hypothesized to reduce the recruitment and activation of inflammatory cells in the airways, including eosinophils, basophils, and Th2 lymphocytes [, ]. This, in turn, could lead to a decrease in the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, potentially mitigating airway hyperreactivity and inflammation associated with asthma [, ].

Q2: What is the impact of BI 671800 on lung function in individuals with asthma?

A: Studies have investigated the effects of BI 671800 on lung function, particularly in individuals with asthma. Research suggests that BI 671800, when administered to patients with poorly controlled asthma, leads to significant improvements in FEV1 (forced expiratory volume in 1 second), a key measure of lung function [, ]. This improvement was observed both in patients using BI 671800 as an add-on therapy to inhaled corticosteroids and as a sole controller in controller-naive patients [, ].

Q3: Are there any differences in BI 671800's efficacy depending on the time of administration?

A: A study exploring different dosing regimens of BI 671800 revealed no significant differences in its efficacy based on the time of administration []. Whether given as a single morning dose, a single evening dose, or twice daily, the compound did not demonstrate statistically significant improvements in lung function compared to a placebo [].

Q4: What is known about the safety and tolerability of BI 671800?

A: Across multiple studies, BI 671800 demonstrated a favorable safety and tolerability profile at various doses [, , ]. Importantly, no significant imbalances in adverse events, clinically relevant changes in vital signs, or abnormalities in laboratory assessments were observed compared to placebo groups [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.